ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate
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Overview
Description
Ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate is a complex organic compound with the molecular formula C21H23N5O4S and a molecular weight of 441.513 g/mol This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and an ethoxyphenyl group
Preparation Methods
The synthesis of ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate involves multiple steps and specific reaction conditions. The synthetic route typically includes the formation of the triazole ring, followed by the introduction of the ethoxyphenyl and pyridine groups. The final step involves the acetylation of the triazole ring with ethyl acetate. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the ethoxyphenyl group.
Scientific Research Applications
Ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyridine ring may also play a role in binding to specific proteins, leading to changes in their function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate can be compared with other similar compounds, such as:
4-Methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: This compound has a similar triazole and pyridine structure but differs in the substituents attached to the triazole ring.
Ethyl {[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate:
Biological Activity
Ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Structure
The compound has the following molecular formula:
Synthesis
The synthesis of this compound involves several steps, including the formation of the triazole ring and subsequent functionalization. The method typically employs nucleophilic substitution reactions and is characterized by high yields and purity of the final product .
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. In particular, derivatives containing the triazole moiety have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus species .
Anticonvulsant Activity
The anticonvulsant potential of triazole derivatives has been explored in several studies. For instance, compounds with similar structural features have been evaluated in animal models for their ability to reduce seizure frequency and severity. Ethyl derivatives have shown promising results in enhancing GABAergic transmission, which is crucial for their anticonvulsant effects .
Anti-inflammatory Effects
Research indicates that compounds featuring the triazole structure can modulate inflammatory pathways. Specifically, they may inhibit the MAPK/NF-κB signaling pathways, which are pivotal in the inflammatory response. This suggests potential therapeutic applications in conditions characterized by chronic inflammation such as arthritis and neurodegenerative diseases .
Case Study 1: Antimicrobial Screening
In a comprehensive study on antimicrobial activity, various derivatives of triazoles were synthesized and screened against a panel of pathogens. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics. The ethoxy substitution was noted to enhance efficacy against Gram-positive bacteria .
Case Study 2: Anticonvulsant Evaluation
A series of triazole-based compounds were tested for anticonvulsant activity using the maximal electroshock seizure (MES) test in mice. Compounds similar to this compound showed significant protection against seizures at doses that did not produce sedation or motor impairment .
Table 1: Biological Activities of Triazole Derivatives
Activity Type | Example Compounds | Observed Effects |
---|---|---|
Antibacterial | Ethyl derivatives | Effective against E. coli, S. aureus |
Antifungal | Triazole derivatives | Inhibition of Candida albicans |
Anticonvulsant | Similar triazole structures | Reduced seizure frequency |
Anti-inflammatory | Various triazole compounds | Inhibition of MAPK/NF-κB pathways |
Properties
CAS No. |
618432-49-8 |
---|---|
Molecular Formula |
C21H23N5O4S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C21H23N5O4S/c1-3-29-17-9-7-16(8-10-17)26-20(15-6-5-11-22-12-15)24-25-21(26)31-14-18(27)23-13-19(28)30-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,23,27) |
InChI Key |
LIWHVCQWGXTMJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC(=O)OCC)C3=CN=CC=C3 |
Origin of Product |
United States |
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